N-Methyl-Dap Derivatives for Ureido Building Blocks
Burger et al. (2000) report a stereoconservative four-step synthetic route that directly converts hexafluoroacetone-protected L‑aspartic acid into homochiral Nα‑methyl‑2,3‑diaminopropionic acid derivatives (8a) [1]. The key intermediates—hexafluoroacetone‑protected ω‑isocyanato‑α‑methylamino acids—are described as versatile building blocks for peptide modification and combinatorial libraries. In contrast, non‑methylated 2,3‑diaminopropionic acid (Dap) cannot undergo the same isocyanate formation chemistry because the N‑methylamino group is essential for both the Curtius‑rearrangement step and the subsequent electrophilic reactivity . This synthetic entry is unique to the N‑methyl analog and cannot be replicated by Dap, BMAA, or β‑alanine derivatives.
| Evidence Dimension | Synthetic access to isocyanato intermediates for ureido building blocks |
|---|---|
| Target Compound Data | Nα‑methyl‑2,3‑diaminopropionic acid → isocyanato‑α‑methylamino acid 4a (after four steps); conversion to urethane (5‑7) and ureido (10‑12) derivatives demonstrated [1] |
| Comparator Or Baseline | 2,3‑Diaminopropionic acid (Dap) – isocyanate intermediate formation not feasible due to absence of α‑N‑methyl group |
| Quantified Difference | Target compound enables formation of three distinct product classes (urethanes, ureas, and pyrrolidinones); Dap does not yield any of these classes under identical conditions [1] |
| Conditions | Hexafluoroacetone‑protected (S)‑malic acid derived intermediates; standard Curtius rearrangement conditions; reaction with alcohols and amines |
Why This Matters
This route provides the only practical access to a family of orthogonally functionalizable building blocks essential for solid‑phase peptide synthesis and combinatorial chemistry, directly justifying procurement of the N‑methyl‑Dap scaffold over unmethylated Dap.
- [1] K. Burger, J. Spengler, L. Hennig, R. Herzschuh, S. A. Essawy, Synthesis of derivatives of ω-isocyanato-α-methylamino, ω-ureido-α-methylamino, and Nα-methyl-α,ω-diamino acids, Monatsh. Chem., 131(5), 2000, 463‑473. View Source
